7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide
Overview
Description
7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the quinoline core through a Friedländer synthesis, followed by chlorination and subsequent functionalization to introduce the phenyl and phenylethyl groups. The final step involves the formation of the carboxamide group under mild conditions using reagents such as thionyl chloride and ammonia .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA, inhibiting the replication of cancer cells. It may also interact with enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline: Shares the chloroquinoline core but lacks the additional phenyl and phenylethyl groups.
8-methylquinoline: Similar methyl substitution but lacks the chloro and carboxamide groups.
2-phenylquinoline: Contains the phenyl group but lacks the chloro, methyl, and carboxamide groups.
Uniqueness
7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide is unique due to its combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c1-17-22(26)13-12-20-21(25(29)27-15-14-18-8-4-2-5-9-18)16-23(28-24(17)20)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDMVFSEBFPIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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